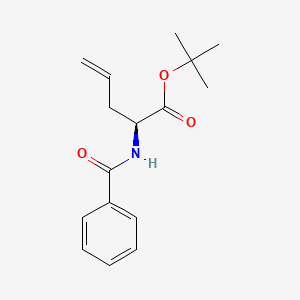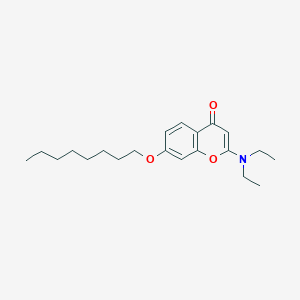
(2-Nitrosoethenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitrosoethenyl)hydrazine is an organic compound characterized by the presence of a nitroso group attached to an ethenyl hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrosoethenyl)hydrazine typically involves the reaction of ethenyl hydrazine with nitrosating agents. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Nitrosoethenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroethenyl hydrazine
Reduction: Aminoethenyl hydrazine
Substitution: Various substituted ethenyl hydrazines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2-Nitrosoethenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Nitrosoethenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Nitrophenyl)hydrazine
- (2-Nitrosoethyl)hydrazine
- (2-Nitrosoethyl)amine
Uniqueness
(2-Nitrosoethenyl)hydrazine is unique due to its specific structure, which combines the reactivity of the nitroso group with the versatility of the ethenyl hydrazine moiety
Eigenschaften
Molekularformel |
C2H5N3O |
|---|---|
Molekulargewicht |
87.08 g/mol |
IUPAC-Name |
(NE)-N-[(2E)-2-hydrazinylideneethylidene]hydroxylamine |
InChI |
InChI=1S/C2H5N3O/c3-4-1-2-5-6/h1-2,6H,3H2/b4-1+,5-2+ |
InChI-Schlüssel |
RRMBYVDOTZXXFD-GRSRPBPQSA-N |
Isomerische SMILES |
C(=N/N)\C=N\O |
Kanonische SMILES |
C(=NN)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)



![6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol](/img/structure/B12547164.png)

![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris(N,N-diethylaniline)](/img/structure/B12547194.png)
![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)
![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
